![molecular formula C19H25NO4 B5481738 3-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5481738.png)
3-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a bicyclo[2.2.2]octane core, which is a type of cycloalkane (a hydrocarbon with carbon atoms arranged in a ring structure) with two additional carbon bridges . Attached to this core are a carboxylic acid group (-COOH), an amide group (-(C=O)NH-), and a 2-methoxyphenylethyl group. These functional groups could potentially give the compound a variety of chemical properties and reactivities.
Molecular Structure Analysis
The bicyclo[2.2.2]octane core of the molecule is a rigid, three-dimensional structure . The presence of the carboxylic acid, amide, and 2-methoxyphenylethyl groups will add additional complexity to the molecule’s structure. These groups could participate in various types of intermolecular interactions, such as hydrogen bonding, which could influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The bicyclo[2.2.2]octane core is likely to make the compound fairly hydrophobic . The carboxylic acid and amide groups could potentially form hydrogen bonds, which could influence the compound’s solubility in different solvents.properties
IUPAC Name |
3-[2-(2-methoxyphenyl)ethylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-24-15-5-3-2-4-12(15)10-11-20-18(21)16-13-6-8-14(9-7-13)17(16)19(22)23/h2-5,13-14,16-17H,6-11H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJXMBWUGIQKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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